Ethyl quinoline-4-carboxylate
CAS No.: 10447-29-7
Cat. No.: VC21267314
Molecular Formula: C12H11NO2
Molecular Weight: 201.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10447-29-7 |
---|---|
Molecular Formula | C12H11NO2 |
Molecular Weight | 201.22 g/mol |
IUPAC Name | ethyl quinoline-4-carboxylate |
Standard InChI | InChI=1S/C12H11NO2/c1-2-15-12(14)10-7-8-13-11-6-4-3-5-9(10)11/h3-8H,2H2,1H3 |
Standard InChI Key | FJWYVZDPWAPMGN-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC=NC2=CC=CC=C12 |
Canonical SMILES | CCOC(=O)C1=CC=NC2=CC=CC=C12 |
Introduction
Chemical Structure and Identification
Ethyl quinoline-4-carboxylate features a bicyclic aromatic system with a benzene ring fused to a pyridine ring, forming the quinoline core structure. The compound bears an ethyl ester group at the 4-position of the quinoline skeleton. This structural arrangement contributes to its unique chemical and biological properties.
Identification Parameters
The compound is formally identified by several key parameters that distinguish it from other organic compounds:
Parameter | Value |
---|---|
CAS Number | 10447-29-7 |
Molecular Formula | C₁₂H₁₁NO₂ |
Molecular Weight | 201.22 g/mol |
PubChem CID | 281193 |
IUPAC Name | Ethyl quinoline-4-carboxylate |
InChI | InChI=1S/C12H11NO2/c1-2-15-12(14)10-7-8-13-11-6-4-3-5-9(10)11/h3-8H,2H2,1H3 |
SMILES | CCOC(=O)C1=CC=NC2=CC=CC=C12 |
The compound is also known by several synonyms including 4-Quinolinecarboxylic Acid Ethyl Ester and Ethyl 4-quinolinecarboxylate .
Physical and Chemical Properties
Ethyl quinoline-4-carboxylate exhibits distinctive physical and chemical characteristics that influence its behavior in various chemical reactions and biological systems.
Physical Properties
The compound is characterized by moderate polarity, which influences its solubility profile and interaction with various solvents:
Property | Value | Note |
---|---|---|
Physical State | Solid | At room temperature |
Solubility | Good solubility in organic solvents | Particularly in ethanol and dichloromethane |
Water Solubility | Limited | Due to its moderate polarity |
Molecular Weight | 201.22 g/mol | Computed value |
Exact Mass | 201.078978594 Da | Monoisotopic mass |
Chemical Properties and Computed Parameters
The molecular structure of ethyl quinoline-4-carboxylate confers specific chemical properties that affect its reactivity and potential applications:
Property | Value | Significance |
---|---|---|
XLogP3 | 1.2 | Indicates moderate lipophilicity |
Hydrogen Bond Donor Count | 0 | Affects intermolecular interactions |
Hydrogen Bond Acceptor Count | 3 | Influences potential for binding interactions |
Rotatable Bond Count | 3 | Related to molecular flexibility |
Topological Polar Surface Area | 39.2 Ų | Important for membrane permeability prediction |
Complexity | 230 | Measure of structural complexity |
These properties collectively determine the compound's behavior in chemical reactions and its potential for biological activities .
Synthesis Methods
Several synthetic routes have been developed for the preparation of ethyl quinoline-4-carboxylate, ranging from classical methods to more modern approaches.
Traditional Synthesis Approaches
The traditional synthesis of ethyl quinoline-4-carboxylate typically involves the esterification of quinoline-4-carboxylic acid or direct reaction of quinoline derivatives with appropriate reagents:
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Esterification of Quinoline-4-carboxylic Acid: This method involves the reaction of quinoline-4-carboxylic acid with ethanol in the presence of a suitable catalyst, typically a strong acid such as sulfuric acid or hydrogen chloride.
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Direct Functionalization: The compound can be synthesized through the reaction of quinoline derivatives with ethyl chloroformate or similar reagents under controlled conditions .
Advanced Synthetic Methods
More recent approaches focus on improving yield, reducing reaction time, and minimizing environmental impact:
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From Quinoline-2,4-dicarboxylic Acid: The synthesis can proceed through quinoline-2,4-dicarboxylic acid intermediates, which can be selectively esterified .
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From Isatin Derivatives: Patent literature describes a method starting from isatin derivatives, which are converted to quinoline-4-carboxylic acid derivatives through a series of reactions, potentially including:
Applications in Research and Industry
Ethyl quinoline-4-carboxylate demonstrates significant potential across various fields, particularly in medicinal chemistry and organic synthesis.
Medicinal Chemistry Applications
The compound's structural features make it a valuable scaffold in drug discovery:
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Biological Activity: Quinoline derivatives, including ethyl quinoline-4-carboxylate, often exhibit diverse biological activities including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.
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Drug Development: The compound serves as an important intermediate in the synthesis of pharmaceutically active molecules. Its quinoline core is present in numerous approved drugs and drug candidates .
Synthetic Applications
Beyond medicinal chemistry, ethyl quinoline-4-carboxylate plays important roles in organic synthesis:
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Building Block: The compound functions as a versatile building block for synthesizing more complex quinoline derivatives.
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Functional Group Transformations: The ester group can undergo various transformations (hydrolysis, reduction, amidation) to yield different functional derivatives.
Supplier Reference | Purity | Package Size | Availability |
---|---|---|---|
IN-DA0085ZS | 95% | 100mg | Available |
IN-DA0085ZS | 95% | 250mg | Available |
10-F219999 | 95.0% | 100mg | To inquire |
10-F219999 | 95.0% | 250mg | To inquire |
3D-KAA44729 | Min. 95% | 1g | Discontinued |
These commercial offerings typically include certificates of analysis and safety data sheets to ensure quality and proper handling .
Analytical Characterization
Proper identification and characterization of ethyl quinoline-4-carboxylate involve various analytical techniques.
Spectroscopic Identification
The compound can be characterized through several spectroscopic methods:
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Nuclear Magnetic Resonance (NMR): For structural confirmation and purity assessment. The aromatic protons in the quinoline ring system show characteristic coupling patterns.
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Infrared Spectroscopy (IR): Provides information about functional groups, particularly the C=O stretching vibration of the ester group.
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Mass Spectrometry: Offers molecular weight confirmation and fragmentation pattern analysis.
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